Cas no 76238-21-6 (2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile)

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile structure
76238-21-6 structure
商品名:2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile
CAS番号:76238-21-6
MF:C7H9N3
メガワット:135.166460752487
MDL:MFCD26938910
CID:5227573

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 1H-Imidazole-5-acetonitrile, 2,4-dimethyl-
    • 2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile
    • MDL: MFCD26938910
    • インチ: 1S/C7H9N3/c1-5-7(3-4-8)10-6(2)9-5/h3H2,1-2H3,(H,9,10)
    • InChIKey: IIDTYRHFMGWLOA-UHFFFAOYSA-N
    • ほほえんだ: C1(C)NC(CC#N)=C(C)N=1

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-323246-5g
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile
76238-21-6
5g
$3104.0 2023-09-04
Enamine
EN300-323246-2.5g
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile
76238-21-6
2.5g
$2451.0 2023-09-04
Enamine
EN300-323246-10.0g
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile
76238-21-6
10.0g
$3904.0 2023-02-24
Enamine
EN300-323246-5.0g
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile
76238-21-6
5.0g
$3104.0 2023-02-24
Enamine
EN300-323246-10g
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile
76238-21-6
10g
$3904.0 2023-09-04
Enamine
EN300-323246-1g
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile
76238-21-6
1g
$1183.0 2023-09-04
Enamine
EN300-323246-1.0g
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile
76238-21-6
1.0g
$1183.0 2023-02-24

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile 関連文献

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrileに関する追加情報

Professional Introduction to 2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile (CAS No. 76238-21-6)

2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 76238-21-6, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The presence of a nitrile group and a dimethyl-substituted imidazole ring contributes to its reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules.

The compound's molecular structure, featuring a 2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile moiety, enables it to participate in diverse chemical reactions, including nucleophilic additions and condensation reactions. These properties are particularly useful in the development of novel pharmaceutical agents, where precise structural modifications can lead to enhanced biological activity. Recent studies have highlighted its role in the synthesis of imidazole-based drugs, which are known for their broad spectrum of therapeutic effects.

In the realm of medicinal chemistry, 2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile has been explored for its potential in developing treatments for various diseases. Its imidazole core is a common pharmacophore in many drugs, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. Researchers have leveraged this compound to create derivatives with improved pharmacokinetic profiles and reduced side effects. For instance, studies have demonstrated its utility in generating novel inhibitors targeting specific enzymatic pathways involved in disease progression.

The synthesis of 2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and metal-mediated transformations, have been employed to enhance the efficiency of these processes. These techniques not only improve the accessibility of the compound but also allow for greater flexibility in modifying its structure for tailored applications.

Recent advancements in computational chemistry have further facilitated the study of 2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile. Molecular modeling and simulations have provided insights into its interactions with biological targets, aiding in the rational design of more effective drugs. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and identify promising candidates for further development. This interdisciplinary approach underscores the importance of collaborative efforts between chemists and biologists.

The compound's stability under various conditions is another critical aspect that has been extensively studied. Understanding its behavior under different temperatures, solvents, and pH levels is essential for optimizing its use in industrial applications. Additionally, its compatibility with other reagents and its tendency to form stable complexes have made it a preferred choice in many synthetic protocols. These attributes contribute to its widespread adoption in both academic research and industrial settings.

In conclusion, 2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile (CAS No. 76238-21-6) is a multifaceted compound with significant implications in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. The ongoing research into its applications continues to uncover new possibilities, reinforcing its importance in advancing medical science. As our understanding of its properties grows, so does its potential to contribute to groundbreaking discoveries in the field of medicinal chemistry.

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